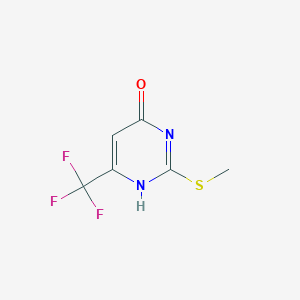

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Descripción general

Descripción

Crosstide (sal de trifluoroacetato) es un sustrato peptídico sintético para la proteína quinasa Akt. Corresponde a la secuencia de aminoácidos de la glucógeno sintasa quinasa 3 (GSK3) que rodea el residuo de serina fosforilado por la quinasa ribosomal S6 p90 (RSK1) o la quinasa ribosomal S6 p70 (p70S6K). Este compuesto se utiliza ampliamente en la investigación bioquímica, particularmente en estudios que involucran actividad quinasa y vías de señalización .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Crosstide (sal de trifluoroacetato) se sintetiza utilizando síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. La forma de sal de trifluoroacetato se obtiene típicamente mediante la escisión del péptido de la resina utilizando ácido trifluoroacético (TFA), que también elimina los grupos protectores de los aminoácidos .

Métodos de producción industrial: En entornos industriales, la producción de Crosstide (sal de trifluoroacetato) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para garantizar una alta eficiencia y pureza. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para eliminar cualquier impureza y TFA residual .

Análisis De Reacciones Químicas

Tipos de reacciones: Crosstide (sal de trifluoroacetato) se somete principalmente a reacciones de fosforilación, donde se agrega un grupo fosfato al residuo de serina por quinasas como Akt, RSK1 o p70S6K. Esta fosforilación es crucial para estudiar la actividad de la quinasa y las vías de señalización .

Reactivos y condiciones comunes: Las reacciones de fosforilación suelen requerir trifosfato de adenosina (ATP) como donante de fosfato y se llevan a cabo en soluciones acuosas tamponadas a pH fisiológico. Se pueden utilizar inhibidores o activadores de quinasas para modular la reacción .

Productos principales formados: El producto principal de estas reacciones es la forma fosforilada de Crosstide, que se puede detectar y cuantificar utilizando técnicas como espectrometría de masas o Western blotting .

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Synthesis: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol serves as a precursor for synthesizing other bioactive compounds, particularly furanocoumarins, which have diverse biological activities .

- Reagent in Organic Synthesis: It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

Biology

- Plant Defense Mechanisms: Research indicates that this compound may play a role in enhancing plant defense against pathogens by modulating biochemical pathways involved in stress responses.

- Biological Interactions: Studies have shown its interactions with specific biological targets, potentially influencing enzyme activities related to metabolic processes.

Medicine

- Therapeutic Potential: The compound is being investigated for its potential therapeutic effects, including:

- Antimicrobial Activity: Exhibits properties that may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: Has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro when treated with the compound. |

| Study C | Anticancer Properties | Indicated a significant decrease in viability of cancer cell lines at concentrations above 50 µM after 48 hours of treatment. |

Mecanismo De Acción

Crosstide (sal de trifluoroacetato) funciona como sustrato para las quinasas, particularmente Akt. El mecanismo implica la unión de Crosstide al sitio activo de la quinasa, seguida de la transferencia de un grupo fosfato del ATP al residuo de serina de Crosstide. Este evento de fosforilación es un paso clave en muchas vías de señalización, influyendo en diversas funciones celulares .

Compuestos similares:

Biotina-Crosstide (sal de trifluoroacetato): Una forma biotinilada de Crosstide utilizada para la purificación y detección de afinidad.

Péptidos de sustrato de la quinasa 3 de glucógeno sintasa: Otros péptidos que sirven como sustratos para GSK3 y se utilizan en ensayos de quinasa similares.

Singularidad: Crosstide (sal de trifluoroacetato) es único debido a su secuencia específica de aminoácidos que lo convierte en un sustrato ideal para Akt y otras quinasas. Su forma de sal de trifluoroacetato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversos ensayos bioquímicos .

Comparación Con Compuestos Similares

Biotin-Crosstide (trifluoroacetate salt): A biotinylated form of Crosstide used for affinity purification and detection.

Glycogen Synthase Kinase 3 Substrate Peptides: Other peptides that serve as substrates for GSK3 and are used in similar kinase assays.

Uniqueness: Crosstide (trifluoroacetate salt) is unique due to its specific amino acid sequence that makes it an ideal substrate for Akt and other kinases. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical assays .

Actividad Biológica

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3OS, characterized by a methylthio group and a trifluoromethyl group attached to the pyrimidine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potency against these cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Cycle Progression : The compound appears to induce cell cycle arrest in the G1 phase, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis through activation of caspases, which are crucial for programmed cell death.

- Targeting Specific Kinases : Inhibition of kinases involved in cancer cell signaling pathways has been noted, further contributing to its anticancer effects.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration.

Mechanistic Insights

The neuroprotective effects are believed to stem from:

- Modulation of Glutamate Receptors : The compound may influence metabotropic glutamate receptors, which play a role in neuronal excitability and survival.

- Reduction of Oxidative Stress : It has been shown to reduce oxidative stress markers in neuronal cells, thereby protecting against neurotoxicity.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against certain pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a xenograft model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.